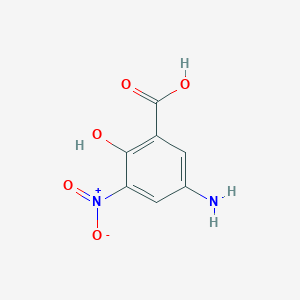

5-Amino-2-hydroxy-3-nitrobenzoic acid

Description

General Overview of Substituted Benzoic Acid Derivatives in Modern Chemical Research

Substituted benzoic acid derivatives represent a cornerstone class of compounds in modern chemical research. Their structural framework, consisting of a benzene (B151609) ring attached to a carboxylic acid group, serves as a versatile scaffold for introducing a wide array of functional groups. This versatility allows for the fine-tuning of electronic, steric, and physicochemical properties, leading to a vast spectrum of applications.

In pharmaceuticals, these derivatives are integral to the design of new therapeutic agents, with examples ranging from anti-inflammatory drugs to anticancer agents. nih.gov The carboxylic acid moiety often plays a crucial role in binding to biological targets, while the ring substituents dictate the molecule's specificity and pharmacological profile. In agrochemistry, substituted benzoic acids are found in herbicides and pesticides. Furthermore, in material science, they are used as precursors for polymers, dyes, and other functional materials, where their structural rigidity and potential for intermolecular interactions are highly valued. ontosight.ai

Significance of Amino-Hydroxy-Nitrobenzoic Acid Architectures in Advanced Organic Synthesis

The specific combination of amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups on a benzoic acid core creates a multifunctional chemical architecture with significant utility in advanced organic synthesis. Each functional group imparts distinct reactivity:

The amino group acts as a potent nucleophile and a directing group in electrophilic aromatic substitution. It can also be diazotized to form highly reactive diazonium salts, which are gateways to a plethora of other functionalities.

The hydroxyl group is an activating, ortho-, para-directing group that can also participate in hydrogen bonding, influencing solubility and molecular assembly.

The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position. It is also readily reducible to an amino group, providing a strategic tool for synthetic planning.

Historical Trajectory and Evolution of Research on Nitrobenzoic Acid Derivatives

Research into nitrobenzoic acid derivatives dates back to the foundational period of modern organic chemistry. Initially, the primary focus was on the synthesis of these compounds through the nitration of benzoic acid and its derivatives. These early efforts were crucial for understanding the principles of electrophilic aromatic substitution.

Commercially, nitrobenzoic acids became important as intermediates in the burgeoning dye industry. nih.gov For instance, 3-nitrobenzoic acid serves as a precursor to 3-aminobenzoic acid, a component in the synthesis of certain dyes. spectrabase.com Over time, the application scope broadened significantly. In the 20th century, their utility was recognized in the pharmaceutical sector, for example, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine. spectrabase.com Contemporary research continues to explore nitrobenzoates for novel applications, including their potential as antimycobacterial agents and their role in the synthesis of complex coordination polymers and functional materials. fishersci.com

Defining Current Research Frontiers and Unexplored Aspects Pertaining to 5-Amino-2-hydroxy-3-nitrobenzoic acid

While the broader class of amino-hydroxy-nitrobenzoic acids has seen considerable study, the specific isomer This compound remains a subject of limited investigation. A survey of current scientific literature reveals a scarcity of dedicated research on its synthesis, properties, and applications, distinguishing it as a relatively unexplored molecule.

The primary research frontier for this compound is its fundamental characterization. There is a need for the development and optimization of a regioselective synthesis route, which presents a significant challenge due to the multiple directing influences of the functional groups already present on the aromatic ring.

The unexplored aspects of this compound are vast. Its potential as a precursor for novel pharmaceuticals, specialized dyes, or as a ligand in coordination chemistry is entirely hypothetical and awaits investigation. The unique spatial arrangement of its amino, hydroxyl, and nitro groups could lead to distinct biological activities or material properties compared to its more studied isomers, such as 3-Amino-2-hydroxy-5-nitrobenzoic acid. Future research will likely focus on:

Establishing efficient and scalable synthetic pathways.

Thoroughly characterizing its physicochemical and spectroscopic properties.

Conducting preliminary screening for biological activity.

Exploring its utility as a building block in organic and materials synthesis.

This compound currently represents a gap in the chemical knowledge base, and its exploration could open new avenues in various fields of applied chemistry.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 945-20-0 | chemicalbook.com |

| Molecular Formula | C₇H₆N₂O₅ | echemi.com |

| Molecular Weight | 198.13 g/mol | echemi.com |

| Density | 1.730±0.06 g/cm³ (Predicted) | echemi.com |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Structure

2D Structure

Properties

IUPAC Name |

5-amino-2-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQMGEMTKMXWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 Amino 2 Hydroxy 3 Nitrobenzoic Acid

Direct Synthesis Approaches to 5-Amino-2-hydroxy-3-nitrobenzoic acid

The most viable pathway for the synthesis of this compound, which is also known by its IUPAC name 3-Amino-2-hydroxy-5-nitrobenzoic acid, involves a two-step process: the dinitration of salicylic (B10762653) acid followed by a selective reduction of one of the nitro groups.

Precursor Selection and Rational Design for High-Yield Synthesis

The rational design for a high-yield synthesis of this compound commences with the selection of a readily available and cost-effective precursor. Salicylic acid emerges as the ideal starting material due to its commercial availability and the activating nature of its hydroxyl and carboxyl groups, which direct electrophilic substitution onto the aromatic ring.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. The process can be broken down into two critical stages: dinitration and selective reduction.

Dinitration of Salicylic Acid: The synthesis of the key intermediate, 3,5-dinitrosalicylic acid, from salicylic acid has been achieved with high efficiency. One reported method involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is a critical parameter that must be carefully controlled to favor the formation of the dinitro product and minimize side reactions.

Selective Reduction of 3,5-Dinitrosalicylic Acid: The selective reduction of one nitro group in 3,5-dinitrosalicylic acid is the most challenging and crucial step. The nitro group at the 3-position is targeted for reduction to an amino group. Research has shown that 3-amino-5-nitrosalicylic acid is produced when 3,5-dinitrosalicylic acid reacts with a reducing sugar. This suggests the feasibility of selectively reducing the 3-nitro group. Another study demonstrated the selective reduction of 3,5-dinitrosalicylamide to 3-amino-5-nitrosalicylamide using iron in the presence of hydrochloric acid. This indicates that the choice of reducing agent and reaction medium is critical for achieving the desired regioselectivity. The difference in the electronic environment of the two nitro groups, influenced by the adjacent hydroxyl and carboxyl groups, likely plays a significant role in this selective transformation.

A summary of a potential two-step synthesis is presented in the table below:

| Step | Reaction | Reagents and Conditions | Precursor | Intermediate/Product |

| 1 | Dinitration | Concentrated HNO₃, Concentrated H₂SO₄ | Salicylic acid | 3,5-Dinitrosalicylic acid |

| 2 | Selective Reduction | e.g., Iron/HCl or specific reducing sugars | 3,5-Dinitrosalicylic acid | This compound |

Mechanistic Investigations of Key Synthetic Steps

The mechanism of the selective reduction of 3,5-dinitrosalicylic acid is of significant scientific interest. The preference for the reduction of the nitro group at the 3-position over the one at the 5-position can be attributed to steric and electronic factors. The hydroxyl group at the 2-position can form an intramolecular hydrogen bond with the nitro group at the 3-position, potentially influencing its reactivity. Furthermore, the electronic effects of the carboxyl and hydroxyl groups on the aromatic ring can lead to a difference in the electron density and, consequently, the reactivity of the two nitro groups towards reducing agents. Detailed mechanistic studies, potentially involving computational modeling and kinetic analysis, would be necessary to fully elucidate the factors governing this regioselectivity.

Synthetic Routes for Structurally Related Analogues and Precursors

The synthesis of structurally related analogues of this compound allows for the exploration of structure-activity relationships in various applications. These synthetic strategies often involve the manipulation of functional groups on the salicylic acid core through strategic nitration, reduction, hydroxylation, and amination reactions.

Strategic Nitration and Selective Reduction Methodologies

The synthesis of precursors such as 3-aminosalicylic acid and 5-aminosalicylic acid provides a foundation for creating a diverse range of analogues. The nitration of salicylic acid typically yields a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid, with the latter being the major product. However, methods have been developed to improve the yield of the 3-nitro isomer. One such approach involves the nitration of 5-halosalicylic acids, where the halogen directs the incoming nitro group to the 3-position. Subsequent reduction of the nitro group and dehalogenation can then yield 3-aminosalicylic acid.

The selective reduction of dinitro or trinitro aromatic compounds is a well-established field. For instance, in dinitro and trinitro-phenols, a nitro group ortho to the hydroxyl group is often preferentially reduced. This principle can be applied to synthesize various aminonitro-hydroxybenzoic acid derivatives.

Regioselective Hydroxylation and Amination Techniques

The introduction of additional hydroxyl or amino groups at specific positions on the aromatic ring of nitrobenzoic acid derivatives can lead to a wide array of analogues.

Regioselective Hydroxylation: While direct regioselective hydroxylation of nitroaromatic compounds can be challenging, indirect methods can be employed. For example, starting with a precursor that already contains the desired hydroxylation pattern and then introducing the nitro and amino groups would be a viable strategy.

Advanced Derivatization of this compound

The presence of three distinct functional groups—an amino group, a hydroxyl group, and a carboxylic acid—on the benzene (B151609) ring of this compound allows for a wide array of chemical modifications. These transformations are pivotal in fine-tuning the molecule's physicochemical and biological properties.

Functional Group Transformations (e.g., Esterification, Amidation, Halogenation)

The carboxylic acid and amino moieties are primary sites for functional group transformations, enabling the synthesis of a diverse range of derivatives.

Esterification: The carboxylic acid group of this compound can be readily converted to its corresponding esters through various established methods. A common approach involves the Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the synthesis of the methyl ester of the related compound, 4-amino-3-nitrobenzoic acid, is achieved by refluxing in methanol (B129727) with catalytic sulfuric acid. This method is broadly applicable to a range of alcohols, allowing for the introduction of diverse alkyl and aryl groups.

Another effective method for the esterification of nitrobenzoic acids involves heating a mixture of the acid and an alcohol (e.g., glycerol) in the presence of an acid catalyst and an entraining liquid to remove the water formed during the reaction by azeotropic distillation. This technique can lead to high yields of the corresponding ester. nih.gov

Amidation: The amino group of this compound can undergo acylation to form amides. A general method for the synthesis of amide derivatives from amino-hydroxybenzoic acids involves the reaction of the amino group with acyl chlorides or acid anhydrides. For example, 5-aminosalicylic acid can be N-acylated to produce derivatives like 5-acetylamino-2-hydroxybenzoic acid. This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Furthermore, the carboxylic acid functionality can be converted into amides by reaction with amines using coupling agents or after activation, for instance, by conversion to the corresponding acid chloride. While direct amidation of the carboxylic acid of this compound is not explicitly detailed in the provided search results, general organic synthesis principles suggest this is a feasible and common transformation.

Table 1: Summary of Functional Group Transformations

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation (N-acylation) | Acyl Chloride or Anhydride, Base | Amide |

| Amidation (from COOH) | Amine, Coupling Agent or Acid Activation | Amide |

| Halogenation | Electrophilic Halogenating Agent (e.g., NBS, NCS) | Aryl Halide |

Synthesis of Conjugates and Polymeric Derivatives

The functional groups of this compound serve as handles for the synthesis of more complex molecular architectures, including conjugates and polymers.

Synthesis of Conjugates: The amino and carboxylic acid groups are ideal for conjugation with other molecules, such as peptides or other bioactive compounds. For example, the reaction of 2-amino-5-nitrobenzoic acid with formamidine (B1211174) acetate (B1210297) can lead to the formation of quinazolinone derivatives, which can be further functionalized. This approach can be adapted to synthesize conjugates of this compound. The synthesis of amino acid-conjugated natural compounds is a recognized strategy to enhance their therapeutic properties. rsc.org This often involves forming an amide or ester bond between the amino acid and the target molecule. rsc.org

Synthesis of Polymeric Derivatives: The bifunctional nature of this compound (containing both amino and carboxylic acid groups) makes it a potential monomer for the synthesis of polyamides. The polymerization of aminobenzoic acids can be achieved through various methods, including thermal condensation or the use of coupling agents. For instance, poly(o-aminobenzoic acid) has been synthesized via oxidative polymerization. researchgate.net While this specific method may not be directly applicable due to the other functional groups, it highlights the potential of aminobenzoic acids as polymer precursors. The synthesis of polyamides from aromatic amino acids and carbon disulfide has also been reported. acs.org

Table 2: Strategies for Conjugate and Polymer Synthesis

| Derivative Type | Synthetic Approach | Key Linkage |

| Conjugates | Coupling of amino or carboxyl group with another molecule | Amide or Ester |

| Polymeric Derivatives | Polycondensation of the monomer | Amide |

Chiral Resolution and Stereoselective Synthesis Methodologies

As this compound itself is achiral, this section addresses the chiral resolution of its derivatives or the stereoselective synthesis of derivatives where a chiral center is introduced.

Chiral Resolution: If a derivative of this compound is synthesized as a racemic mixture, chiral resolution can be employed to separate the enantiomers. A common method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. libretexts.org These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org After separation, the pure enantiomer of the carboxylic acid can be regenerated by treatment with an acid. Similarly, if a derivative contains a basic chiral center, a chiral acid can be used as the resolving agent. libretexts.org

Stereoselective Synthesis: Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. While specific examples for derivatives of this compound are not detailed in the provided search results, general principles of asymmetric synthesis can be applied. For instance, if a new stereocenter is created during a reaction, the use of a chiral catalyst or a chiral auxiliary can favor the formation of one enantiomer over the other. The stereoselective synthesis of functionalized cyclic compounds is an active area of research, with various methodologies being developed. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 Hydroxy 3 Nitrobenzoic Acid

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 5-Amino-2-hydroxy-3-nitrobenzoic acid. These analyses are further refined by Normal Coordinate Analysis to achieve detailed and accurate vibrational assignments.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational frequencies of its functional groups. The presence of hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), and nitro (-NO2) groups, all attached to a benzene (B151609) ring, results in a complex but interpretable spectrum.

The high-frequency region is dominated by stretching vibrations of the O-H and N-H bonds. The carboxyl O-H stretch typically appears as a very broad band due to strong hydrogen bonding. The amino group gives rise to two distinct bands corresponding to asymmetric and symmetric N-H stretching. The aromatic C-H stretching vibration is also observed in this region.

The carbonyl C=O stretch from the carboxylic acid group is a prominent and sharp band. The nitro group exhibits strong characteristic bands for its asymmetric and symmetric stretching vibrations. The mid-to-low frequency region of the spectrum contains a wealth of information, including C-O, C-N, and C-C stretching vibrations, as well as various in-plane and out-of-plane bending vibrations of the aromatic ring and its substituents.

Table 1: Predicted FTIR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3500 - 3300 | ν(N-H) | Asymmetric and Symmetric N-H stretching of the amino group. |

| ~3200 - 2500 | ν(O-H) | Broad band from O-H stretching of the hydrogen-bonded carboxylic acid. |

| ~3100 | ν(C-H) | Aromatic C-H stretching. |

| ~1700 - 1670 | ν(C=O) | Carbonyl stretching of the carboxylic acid. |

| ~1620 | δ(N-H) | N-H scissoring (bending) of the amino group. |

| ~1550 - 1520 | νas(NO₂) | Asymmetric stretching of the nitro group. |

| ~1480 - 1400 | ν(C=C) | Aromatic ring C=C stretching. |

| ~1350 - 1320 | νs(NO₂) | Symmetric stretching of the nitro group. |

| ~1300 - 1200 | ν(C-O) | C-O stretching of the hydroxyl and carboxylic acid groups. |

| ~1250 - 1180 | ν(C-N) | C-N stretching of the amino group. |

| ~850 - 800 | γ(C-H) | Out-of-plane C-H bending. |

Note: The values are approximate and based on characteristic frequencies for the respective functional groups.

Raman Spectroscopy Investigations (FT-Raman)

FT-Raman spectroscopy provides complementary information to FTIR analysis. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more effective for identifying vibrations of non-polar bonds and symmetric vibrations.

Table 2: Predicted FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3100 | ν(C-H) | Aromatic C-H stretching. |

| ~1600 | ν(C=C) | Aromatic ring C=C stretching. |

| ~1350 - 1320 | νs(NO₂) | Strong, symmetric stretching of the nitro group. |

| ~1250 - 1180 | ν(C-N) | C-N stretching. |

| ~1000 | Ring Breathing | Symmetric vibration of the entire benzene ring. |

Note: The values are approximate and based on characteristic frequencies.

Normal Coordinate Analysis and Detailed Vibrational Assignments

To achieve unambiguous assignments of the observed vibrational bands in the FTIR and FT-Raman spectra, a Normal Coordinate Analysis (NCA) is often performed. niscpr.res.in This theoretical calculation method correlates the experimental vibrational frequencies with specific molecular motions. jocpr.comniscpr.res.in By modeling the molecule and its force constants, NCA can predict the vibrational frequencies and the Potential Energy Distribution (PED) for each mode. niscpr.res.in

The PED indicates the contribution of different internal coordinates (such as bond stretching or angle bending) to a particular vibration. For a complex molecule like this compound, many observed bands are not "pure" vibrations but result from the coupling of several motions. For instance, the C-N stretching mode may be coupled with aromatic ring vibrations. NCA helps to disentangle these complex vibrations, leading to a precise and reliable assignment of the entire vibrational spectrum. nih.govatlantis-press.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) for Proton Environment Characterization

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic region of the spectrum is expected to show two signals corresponding to the two protons on the benzene ring. These protons are in different chemical environments due to the influence of the adjacent substituents. They would likely appear as doublets due to coupling with each other.

Additionally, the spectrum will display signals for the exchangeable protons of the amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) groups. These signals are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. The integration of the signals confirms the number of protons in each environment.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| ~11.0 - 13.0 | Broad Singlet | -COOH (Carboxylic acid proton) |

| ~9.0 - 10.0 | Broad Singlet | -OH (Hydroxyl proton) |

| ~7.5 - 8.0 | Doublet | Aromatic H |

| ~7.0 - 7.5 | Doublet | Aromatic H |

Note: Predicted values are relative to TMS and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom in the molecule.

The carbon atom of the carboxyl group (-COOH) typically resonates at the lowest field (highest ppm value). The carbons directly attached to the electron-withdrawing nitro (-NO2) and hydroxyl (-OH) groups will also be shifted downfield, while the carbon attached to the electron-donating amino (-NH2) group will be shifted upfield compared to an unsubstituted benzene ring. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-150 ppm), with their precise values determined by the cumulative electronic effects of all substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Carbon Assignment |

|---|---|

| ~170 | C=O (Carboxylic acid) |

| ~155 | C-OH |

| ~145 | C-NH₂ |

| ~140 | C-NO₂ |

| ~125 | Aromatic C-H |

| ~120 | C-COOH |

Note: Predicted values are relative to TMS and can vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information for the unambiguous structural elucidation of this compound by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY, HSQC, and HMBC are instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the substitution pattern on the benzene ring.

COSY (Correlation Spectroscopy) analysis would establish the connectivity between adjacent protons. In the aromatic region of the ¹H NMR spectrum of this compound, the two aromatic protons would appear as doublets due to coupling to each other. A cross-peak in the COSY spectrum would confirm this scalar coupling, definitively identifying them as neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton signals with their directly attached carbon atoms. This technique allows for the unambiguous assignment of the carbon atoms bearing protons. An HSQC experiment on this molecule would show a correlation peak between each aromatic proton and its corresponding aromatic carbon atom, simplifying the assignment of the protonated carbons in the ¹³C NMR spectrum.

Due to the absence of published experimental 2D NMR data for this compound, a hypothetical data table of expected correlations is presented for illustrative purposes.

| Proton (δ, ppm) | Correlated Carbons (HMBC) (δ, ppm) |

| H-4 | C-2, C-6, C-5, COOH |

| H-6 | C-2, C-4, C-5, COOH |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule would likely be detected as the protonated molecular ion [M+H]⁺. In negative ion mode, which is often more sensitive for acidic compounds, it would be observed as the deprotonated molecular ion [M-H]⁻. ESI-MS is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. The resulting mass-to-charge ratio (m/z) would confirm the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically used for larger, non-volatile molecules, though it can also be applied to smaller organic compounds. The analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization. While derivatives of nitrobenzoic acid are sometimes used as MALDI matrices themselves, this compound as an analyte would be expected to produce a strong signal for the molecular ion, similar to ESI-MS, with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. For this compound (C₇H₆N₂O₅), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass. This precise mass measurement is crucial for confirming the molecular formula and for identifying the compound in complex samples with a high degree of confidence.

Table of Expected Ions in Mass Spectrometry

| Ionization Mode | Ion Type | Calculated m/z |

|---|---|---|

| ESI (+) | [M+H]⁺ | 199.0355 |

Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as the nitro group (NO₂).

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not available in the public domain, studies on isomeric compounds such as 2-Amino-5-nitrobenzoic acid and 2-Amino-3-nitrobenzoic acid reveal common structural motifs. aip.orgsigmaaldrich.com It is expected that the molecule would be largely planar due to the sp² hybridization of the benzene ring atoms. sigmaaldrich.com The solid-state structure would be stabilized by an extensive network of hydrogen bonds. Intramolecular hydrogen bonds are likely to form between the hydroxyl group and the adjacent carboxyl group, and potentially between the amino group and the adjacent nitro group. Intermolecular hydrogen bonds would likely involve the carboxyl groups forming dimers, as well as interactions between the amino, nitro, and hydroxyl groups of neighboring molecules, leading to a stable, three-dimensional crystalline lattice. aip.org

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~14.0 |

| c (Å) | ~8.0 |

| β (°) | ~95 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the various functional groups attached to the benzene ring.

The benzene ring itself has characteristic π→π* transitions. The presence of the hydroxyl (-OH), amino (-NH₂), carboxyl (-COOH), and nitro (-NO₂) groups, all of which are auxochromes or chromophores, will significantly affect the absorption maxima (λ_max) and molar absorptivity. The amino and hydroxyl groups are electron-donating, while the nitro and carboxyl groups are electron-withdrawing. This combination of groups extends the conjugation of the π-system, causing a bathochromic (red) shift of the absorption bands to longer wavelengths compared to benzene or monosubstituted benzenes. The presence of multiple interacting functional groups would likely result in a complex spectrum with several absorption bands, corresponding to different electronic transitions within the molecule. These transitions are typically of the π→π* and n→π* type.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Amino-5-nitrobenzoic acid |

| 2-Amino-3-nitrobenzoic acid |

Despite a comprehensive search for computational and theoretical chemistry investigations specifically focused on this compound (CAS No. 945-20-0), no dedicated scholarly articles containing the requested detailed data from Density Functional Theory (DFT) calculations or Quantum Chemical Studies were found.

The search did not yield specific research findings, data tables, or analyses pertaining to the geometry optimization, conformational analysis, vibrational frequency calculations, electronic structure analysis (HOMO-LUMO, MEP mapping), Frontier Molecular Orbital (FMO) theory applications, or charge distribution and bonding analysis for this particular compound.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested in the outline based on currently available information from the performed searches.

Computational and Theoretical Chemistry Investigations of 5 Amino 2 Hydroxy 3 Nitrobenzoic Acid

Quantum Chemical Studies on Reactivity and Molecular Interactions

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry serves as a powerful tool for predicting the nonlinear optical (NLO) properties of molecules, identifying candidates for applications in optoelectronics, including optical switching and data storage. For 5-Amino-2-hydroxy-3-nitrobenzoic acid, the presence of electron-donating groups (amino, hydroxyl) and an electron-withdrawing group (nitro) on the aromatic ring suggests a potential for significant NLO response due to intramolecular charge transfer (ICT).

Theoretical investigations, typically employing Density Functional Theory (DFT) and post-Hartree Fock methods, are used to calculate key NLO parameters. researchgate.net These parameters include the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order optical susceptibility (χ⁽³⁾). The Z-scan technique is a common experimental method used to validate these theoretical predictions. researchgate.netsemnan.ac.ir While direct computational studies on this compound are not extensively documented in the literature, data from structurally similar compounds allow for an informed prediction of its NLO behavior. For instance, related aromatic acids and nitro-substituted compounds have been shown to possess notable third-order NLO properties. semnan.ac.ir The negative sign of the nonlinear refractive index (n₂) often indicates a self-defocusing effect, a valuable property for applications in optical limiting devices. scispace.com

Table 1: Predicted Nonlinear Optical (NLO) Properties and Key Parameters Note: The values presented are illustrative and based on findings for structurally related nitro- and amino-substituted aromatic compounds. Specific experimental or computational values for this compound are required for confirmation.

| Property | Symbol | Typical Predicted Value Range | Significance |

|---|---|---|---|

| Nonlinear Refractive Index | n₂ | ~10⁻⁸ - 10⁻¹¹ cm²/W | Characterizes the intensity-dependent change in the refractive index. |

| Nonlinear Absorption Coefficient | β | ~10⁻⁵ - 10⁻⁷ cm/W | Describes two-photon absorption or other nonlinear absorption processes. |

Molecular Dynamics Simulations and Supramolecular Interactions

Molecular dynamics (MD) simulations and quantum chemical calculations provide a dynamic picture of molecular interactions, crucial for understanding the supramolecular chemistry of this compound. These simulations model the motion of atoms and molecules over time, revealing the complex network of non-covalent interactions that govern its solid-state structure and behavior in solution.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The arrangement of hydroxyl, carboxylic acid, amino, and nitro groups on the benzene (B151609) ring of this compound allows for a rich network of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonds: An intramolecular hydrogen bond is expected between the ortho-positioned hydroxyl group and the carboxylic acid group, a common feature in salicylic (B10762653) acid derivatives. nih.gov This interaction leads to the formation of a stable six-membered ring motif, which can influence the molecule's conformation and acidity. Additionally, another intramolecular hydrogen bond may form between the amino group and the adjacent nitro group, creating a stable S(6) ring motif, as observed in related structures like 2-amino-3-nitrobenzoic acid. nih.govresearchgate.net

Table 2: Typical Hydrogen Bond Geometries in Related Amino-Nitro-Hydroxybenzoic Acids

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Type |

|---|---|---|---|---|---|---|---|

| O-H (Carboxyl) | H | O (Carboxyl) | ~0.98 | ~1.65 | ~2.63 | ~170 | Intermolecular |

| O-H (Hydroxyl) | H | O (Carboxyl) | ~0.97 | ~1.70 | ~2.60 | ~155 | Intramolecular |

| N-H (Amino) | H | O (Nitro) | ~1.01 | ~1.95 | ~2.75 | ~135 | Intramolecular nih.gov |

Hirshfeld Surface Analysis for Intermolecular Contacts and Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can decompose the crystal packing into a "fingerprint plot" that highlights the specific types of atomic contacts and their relative contributions.

For this compound, the analysis would reveal the prevalence of various non-covalent interactions. Based on studies of similar molecules, such as 4-amino-3-nitrobenzoic acid researchgate.net and other substituted benzonitriles nih.gov, it is possible to predict the dominant contacts. The most significant contributions to the crystal packing are expected to arise from O···H/H···O contacts, stemming from the numerous hydrogen bonds formed by the carboxyl, hydroxyl, amino, and nitro groups. H···H contacts are also typically major contributors, representing a large portion of the van der Waals surface interactions. researchgate.netnih.gov Other important interactions would include C···H/H···C contacts, indicative of C-H···π interactions, and contacts involving nitrogen and carbon atoms. nih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: These percentages are estimations based on analyses of structurally similar compounds like 4-amino-3-nitrobenzoic acid. researchgate.net

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 40 - 50% | Primarily represents strong intermolecular hydrogen bonding. |

| H···H | 20 - 30% | Represents van der Waals forces and non-polar interactions. |

| C···H / H···C | 5 - 15% | Indicates C-H···π interactions and other weaker contacts. |

| C···C | 3 - 8% | Suggests the presence of π-π stacking interactions. |

| N···H / H···N | 5 - 10% | Relates to hydrogen bonds involving the amino and nitro groups. |

Reaction Mechanism Pathway Calculations

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most favorable reaction pathways, characterize transient species like transition states, and predict the kinetics of chemical transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical step in understanding a reaction mechanism is the localization of the transition state (TS)—the highest energy point along the reaction coordinate. Computational algorithms are used to find this first-order saddle point on the PES. Once a TS structure is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following TS localization, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net This calculation maps the minimum energy path connecting the transition state downhill to the reactants and products. A successful IRC calculation confirms that the identified TS is indeed the correct one for the reaction of interest. researchgate.net For a molecule like this compound, this analysis could be applied to various reactions, such as the diazotization of the amino group, esterification of the carboxylic acid, or electrophilic substitution on the aromatic ring, providing a detailed step-by-step visualization of the bond-breaking and bond-forming processes.

Energetic Profiles and Kinetics of Chemical Transformations

These energetic parameters are fundamental to understanding the reaction's kinetics. The activation energy is directly related to the reaction rate constant (k) through the Arrhenius equation. Computational studies can thus predict how changes in molecular structure or reaction conditions will affect the reaction rate. For this compound, calculating the energetic profiles for different potential reaction pathways can help predict which chemical transformations are most likely to occur and under what conditions, guiding synthetic efforts and the design of new chemical processes. researchgate.net

Quantum Chemical Treatment of Photolysis Mechanisms

A review of available scientific literature indicates a notable absence of specific quantum chemical studies focused on the photolysis mechanisms of this compound. While computational methods are powerful tools for elucidating photochemical reaction pathways, such detailed investigations appear not to have been published for this particular compound.

Generally, the photochemistry of nitroaromatic compounds is a subject of significant interest due to their unique photoinduced pathways. rsc.org These molecules can undergo very rapid intersystem crossing between singlet and triplet states and may also exhibit photodissociation, often involving complex atomic rearrangements. rsc.org Theoretical studies in this area typically employ quantum chemical calculations to map out potential energy surfaces of excited states, identify transition states for various reaction pathways, and calculate activation energies.

For related classes of molecules, such as other substituted nitrobenzoic acids or amino acids, quantum chemical calculations using methodologies like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been utilized to investigate their electronic structure, vibrational frequencies, and excited-state properties. However, specific research detailing the bond cleavage, ring-opening, or other photochemical transformation pathways for this compound via these computational approaches is not currently available in the public research domain. Consequently, detailed research findings and data tables concerning its photolysis mechanisms from a quantum chemical perspective cannot be presented. Further computational research would be necessary to elucidate the specific photochemical behavior of this molecule.

Chemical Reactivity and Mechanistic Pathways of 5 Amino 2 Hydroxy 3 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Core

The benzoic acid core of 5-Amino-2-hydroxy-3-nitrobenzoic acid is polysubstituted, and its reactivity towards electrophiles is dictated by the cumulative electronic effects of the existing groups: amino (-NH2), hydroxyl (-OH), nitro (-NO2), and carboxyl (-COOH). The available positions for substitution are C4 and C6.

The directing influence of each substituent is a critical factor. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.orglibretexts.org The -NH2 and -OH groups are potent activating groups due to their ability to donate electron density to the ring through resonance. assets-servd.hostyoutube.com Conversely, the -NO2 and -COOH groups are strong deactivating groups, withdrawing electron density from the ring. assets-servd.hostmasterorganicchemistry.com

In this specific molecule:

The amino group (at C5) is a powerful ortho, para-director, strongly activating the C4 and C6 positions (ortho) and the C2 position (para, already substituted).

The hydroxyl group (at C2) is also a strong ortho, para-director, activating the C1 and C3 positions (ortho, already substituted) and the C5 position (para, already substituted).

The nitro group (at C3) is a meta-director, deactivating the ring and directing incoming groups to the C1 and C5 positions (already substituted).

The carboxyl group (at C1) is a meta-director, deactivating the ring and directing incoming groups to the C3 and C5 positions (already substituted).

| Substituent (Position) | Type | Directing Effect on C4 | Directing Effect on C6 |

|---|---|---|---|

| -NH₂ (C5) | Strongly Activating | Ortho (Strongly Favored) | Ortho (Strongly Favored) |

| -OH (C2) | Strongly Activating | Meta | Para |

| -NO₂ (C3) | Strongly Deactivating | Ortho | Para |

| -COOH (C1) | Strongly Deactivating | Para | Ortho |

Nucleophilic Substitution Reactions Involving Hydroxy and Nitro Groups

Aromatic rings generally resist nucleophilic substitution unless they are substituted with potent electron-withdrawing groups. wikipedia.org The presence of the nitro group on the this compound ring significantly activates it towards nucleophilic aromatic substitution (SNAr). libretexts.org This activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group. libretexts.org

The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgyoutube.com

Substitution of the Hydroxy Group: The nitro group at C3 is ortho to the hydroxyl group at C2. This positioning strongly activates the C2 carbon for nucleophilic attack, facilitating the displacement of the -OH group (or more likely, its conjugate base, the phenoxide ion) by a strong nucleophile.

Substitution of the Nitro Group: The nitro group itself can act as a leaving group in SNAr reactions, although this is less common than halide displacement. The displacement of an aromatic nitro group is particularly feasible when the ring is activated by other electron-withdrawing substituents. acs.orgrsc.org In some systems, primary aromatic amines have been shown to displace ortho-nitro groups. rsc.orgrsc.org Therefore, under specific conditions with potent nucleophiles, the nitro group at C3 could potentially be displaced.

Redox Chemistry of Amino and Nitro Functionalities

The amino and nitro groups on the molecule are readily interconverted through oxidation and reduction reactions, respectively. These transformations are fundamental in the synthesis of related compounds.

Reduction of the Nitro Group: The conversion of aromatic nitro compounds to primary amines is a common and important reaction. nih.gov This reduction can be achieved through various methods, often proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. It is a clean and efficient method.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). nih.gov

Other Reagents: Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or hydroiodic acid (HI), can also be effective. nih.govjsynthchem.com The use of sodium sulfide (B99878) or polysulfides (Zinin reduction) is known for the selective reduction of one nitro group in polynitro compounds. stackexchange.com

Oxidation of the Amino Group: The oxidation of aromatic amines can yield various products, including nitroso and nitro compounds. nih.govacs.org Achieving selective oxidation to the nitro stage requires specific reagents to prevent over-oxidation or the formation of condensation products like azo compounds. nih.gov

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid are commonly used. researchgate.net Performic acid, generated in situ from formic acid and hydrogen peroxide, is also an effective oxidant. nih.govacs.org

Other Oxidants: Sodium perborate (B1237305) (NaBO₃·4H₂O) in acetic acid can oxidize anilines bearing electron-withdrawing groups. organic-chemistry.org Metal-catalyzed oxidations using reagents like tert-butyl hydroperoxide (TBHP) have also been developed. mdpi.com

| Transformation | Reagent System | Typical Conditions |

|---|---|---|

| Nitro Reduction (-NO₂ → -NH₂) | H₂ / Pd-C | Pressurized H₂ gas, solvent (e.g., ethanol) |

| Fe / HCl | Reflux in aqueous acid | |

| SnCl₂ / HCl | Aqueous acid, often at room temperature | |

| Amino Oxidation (-NH₂ → -NO₂) | m-CPBA | Inert solvent (e.g., CH₂Cl₂) |

| HCOOH / H₂O₂ | Aqueous medium, room temperature | |

| NaBO₃ / CH₃COOH | Acetic acid, 50-55 °C |

Reactions at the Carboxyl Group (e.g., Decarboxylation, Salt Formation)

The carboxyl group (-COOH) undergoes reactions typical of carboxylic acids.

Salt Formation: As a Brønsted-Lowry acid, this compound readily reacts with bases (e.g., sodium hydroxide, sodium carbonate) in straightforward acid-base reactions to form the corresponding carboxylate salt. This reaction significantly increases the water solubility of the compound.

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. The thermal stability of benzoic acids and the ease of decarboxylation are influenced by the other substituents on the ring. scielo.br Hydroxybenzoic acids, particularly with the hydroxyl group ortho or para to the carboxyl group, can undergo decarboxylation, often by heating in a suitable high-boiling solvent. rsc.orgrsc.org The mechanism can be facilitated by a high electron density on the carbon atom adjacent to the carboxyl group, which stabilizes the transition state. rsc.org While 5-aminosalicylic acid is noted to be more thermally stable and less prone to ready decarboxylation compared to its isomers, the harsh conditions required for the decarboxylation of many nitrobenzoic acids suggest significant thermal stability. scielo.brresearchgate.net

Photochemical Reaction Mechanisms, including UV Photolysis

Nitroaromatic compounds are known pollutants that can be degraded by photochemical processes. ntu.edu.sg The primary mechanism for their degradation in aqueous environments often involves UV-based advanced oxidation technologies, such as the UV/H₂O₂ process. nih.govrsc.org

Direct photolysis by solar radiation is often an inefficient pathway for many nitroaromatics in water. For instance, 2,4-dinitrophenol (B41442) is known to be resistant to photodegradation because photoexcited molecules deactivate through very efficient non-reactive relaxation pathways, allowing them to return to the ground state without undergoing chemical change. pnas.org

However, in the presence of a strong UV source and an oxidant like hydrogen peroxide (H₂O₂), highly reactive hydroxyl radicals (•OH) are generated. These radicals can attack the aromatic ring, leading to a cascade of reactions. The degradation process typically involves the formation of hydroxylated intermediates (such as nitrophenols and nitrocatechols), followed by ring-opening to form smaller aliphatic acids (like formic, oxalic, and maleic acid) and eventual mineralization to CO₂, H₂O, and nitrate/nitrite ions. nih.gov The specific degradation pathway and intermediates for this compound have not been detailed in the available literature, but it would be expected to follow this general mechanism for complex nitroaromatic compounds.

Complexation Chemistry with Metal Ions and Coordination Behavior

This compound is a versatile ligand capable of forming stable complexes with a wide range of metal ions. Its potential for coordination arises from the multiple donor atoms present in its structure. Nitrobenzoic acids and aminosalicylic acids are known to be effective ligands in coordination chemistry. orientjchem.orgnih.gov

The primary coordination sites are:

Carboxylate Group: The deprotonated carboxyl group (-COO⁻) is a primary binding site. It can coordinate to a metal ion in several modes: as a monodentate ligand (binding through one oxygen), a bidentate chelating ligand (binding through both oxygens to the same metal), or as a bridging ligand connecting two or more metal centers. ijesi.org

Phenolic Hydroxyl Group: The oxygen atom of the ortho-hydroxyl group can coordinate to a metal ion upon deprotonation, forming a stable five-membered chelate ring with the carboxylate group. This salicylate-type coordination is a very common and stable binding mode. orientjchem.orgijesi.org

Amino Group: The nitrogen atom of the amino group possesses a lone pair of electrons and can act as a donor, forming a coordinate bond with a metal ion.

Nitro Group: The oxygen atoms of the nitro group can also participate in coordination, although this is generally less common than coordination via carboxylate or hydroxyl groups. nih.gov

The ability of the molecule to bind through multiple sites allows it to act as a multidentate ligand, leading to the formation of highly stable chelate complexes. ijesi.org The specific coordination mode depends on factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions.

| Functional Group | Donor Atom(s) | Common Coordination Mode(s) |

|---|---|---|

| Carboxyl | O, O | Monodentate, Bidentate (Chelating), Bridging |

| Hydroxyl | O | Forms stable chelate ring with carboxylate |

| Amino | N | Monodentate |

| Nitro | O | Monodentate, Bridging (less common) |

Advanced Applications in Chemical Research Involving 5 Amino 2 Hydroxy 3 Nitrobenzoic Acid

Role as Chemical Intermediates in Organic Synthesis

The strategic arrangement of reactive sites on 5-amino-2-hydroxy-3-nitrobenzoic acid makes it an ideal precursor for the synthesis of diverse and complex organic molecules. The interplay between the nucleophilic amino group, the phenolic hydroxyl, the carboxylic acid, and the electron-withdrawing nitro group allows for a wide range of chemical transformations.

Precursors for Complex Heterocyclic Scaffolds

This compound is a valuable synthon for constructing heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. The ortho-disposition of the amino and hydroxyl groups is particularly suited for condensation reactions to form five- or six-membered heterocyclic rings.

A primary application is in the synthesis of benzoxazoles . The reaction of a 2-aminophenol derivative like this compound with aldehydes, carboxylic acids, or their derivatives can lead to the formation of the benzoxazole ring system. organic-chemistry.orgglobalresearchonline.netwjpsonline.com For instance, condensation with an aldehyde would involve the initial formation of a Schiff base with the amino group, followed by an intramolecular cyclization via nucleophilic attack from the adjacent hydroxyl group and subsequent dehydration. rsc.org The presence of the nitro and carboxylic acid groups on the resulting benzoxazole scaffold provides further handles for modification, influencing the molecule's electronic properties and biological activity. nih.gov Various catalytic systems, including Brønsted acids, copper iodide (CuI), or samarium triflate, have been shown to facilitate such cyclizations effectively. organic-chemistry.orgwjpsonline.com

Another important class of heterocycles accessible from this precursor are phenoxazines . The oxidative cyclization of 2-aminophenols is a key method for creating the phenoxazine core. In the case of this compound, catalytic systems, such as manganese(III) complexes, could facilitate the aerobic oxidation and subsequent dimerization/cyclization to yield highly substituted 2-aminophenoxazin-3-one derivatives. nih.gov The reaction kinetics and product distribution would be heavily influenced by the electronic nature of the substituents on the aromatic ring.

The table below summarizes potential heterocyclic scaffolds that can be synthesized from this compound.

| Heterocyclic Scaffold | Key Reaction Type | Reactant Partner(s) | Potential Catalyst |

| Benzoxazoles | Condensation/Cyclization | Aldehydes, Carboxylic Acids, Orthoesters | Brønsted acid, CuI, ZrCl4 |

| Phenoxazines | Oxidative Cyclization | Self-condensation or with other phenols | Metal complexes (e.g., Mn(III)) |

| Quinazolinones | Cascade Reaction | Amines, Aldehydes, Carbon Monoxide | Palladium(II) complexes |

Building Blocks for Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rsc.org The diverse functionality of this compound makes it an excellent candidate for isocyanide-based MCRs like the Ugi reaction. rsc.orgbeilstein-journals.orgmdpi.com

In a potential Ugi four-component reaction (U-4CR), this compound could serve as the carboxylic acid component. The reaction would involve an aldehyde, an amine, and an isocyanide, leading to the formation of a complex α-acylamino amide product in a single step. rsc.org The resulting structure would be a highly functionalized peptide-like scaffold, decorated with hydroxyl and nitro groups that can be used for further chemical diversification. For example, using 2-fluoro-5-nitrobenzoic acid (an analogous compound) in an Ugi reaction with N-Boc-α-amino aldehydes has been shown to produce precursors for benzodiazepinediones, a privileged scaffold in medicinal chemistry. beilstein-journals.org

Furthermore, the molecule can participate in cascade reactions, where a sequence of intramolecular reactions is triggered by a single event. For instance, after an initial intermolecular reaction involving the carboxylic acid or amino group, the other functional groups can engage in subsequent cyclization steps, rapidly building molecular complexity. nih.gov Palladium-catalyzed cascade reactions involving o-aminobenzoic acids, amines, aldehydes, and carbon monoxide have been used to synthesize quinazolinone derivatives, although substrates bearing a nitro group have sometimes proven challenging under these specific conditions. rsc.org

Applications in Materials Science and Polymer Chemistry

The same functional groups that make this compound a versatile building block in organic synthesis also enable its use in the creation of advanced materials and polymers with tailored properties.

Monomer Design for Functional Polymeric Systems

This compound can be utilized as a functional monomer in the synthesis of various polymer classes. The presence of both a carboxylic acid and an amino group allows it to be used in the production of polyamides (aramids). The hydroxyl group offers an additional site for modification or can contribute to inter-chain hydrogen bonding, enhancing the thermal and mechanical properties of the resulting polymer.

Alternatively, it can be incorporated into poly(anhydride-esters) . Research on salicylic (B10762653) acid-based polymers has demonstrated that monomers containing both carboxylic acid and hydroxyl functionalities can be polymerized through melt condensation to create biodegradable polymers. nih.govresearchgate.netnih.gov These polymers have applications in drug delivery, as they hydrolytically degrade into their constituent monomers, releasing the therapeutic agent (in this case, a substituted salicylic acid derivative). researchgate.net By copolymerizing a monomer derived from this compound with other monomers like 1,6-bis(p-carboxyphenoxy)hexane (p-CPH), it is possible to control the drug loading and the thermal and mechanical properties of the resulting material. nih.gov

The synthetic routes to polymers using this monomer are summarized below.

| Polymer Type | Polymerization Method | Key Functional Groups Involved | Potential Properties |

| Polyamides | Condensation Polymerization | Carboxylic Acid, Amino | High thermal stability, specific solubility |

| Poly(anhydride-esters) | Melt Condensation | Carboxylic Acid, Hydroxyl | Biodegradability, controlled release |

| Polyesters | Esterification | Carboxylic Acid, Hydroxyl | Varied mechanical properties |

Integration into Smart Materials and Responsive Systems

"Smart" materials, or stimuli-responsive systems, are designed to undergo significant changes in their properties in response to external stimuli such as pH, light, or temperature. nih.gov The amino acid-like structure of this compound makes it an attractive component for creating such materials.

Polymers and hydrogels containing ionizable groups like carboxylic acids and amines can exhibit pH-responsive behavior . nih.govnih.gov A polymer incorporating this compound would have both an acidic (carboxylic) and a basic (amino) group. At low pH, the amino group would be protonated, while at high pH, the carboxylic acid would be deprotonated. These changes in ionization state alter the polymer's hydrophilicity, leading to swelling or shrinking of the material. nih.govmdpi.com This property is highly sought after for applications in controlled drug delivery, where a drug can be released in the specific pH environment of a target tissue, such as a tumor or the gastrointestinal tract. nih.gov Synthetic polypeptides and polymer-peptide hybrids with ionizable side chains are a well-established class of pH-responsive materials, providing a model for systems based on this compound. nih.gov

Catalytic Applications and Ligand Design

The arrangement of heteroatoms in this compound makes it a candidate for use as a ligand in coordination chemistry and catalysis. The hydroxyl oxygen, the carboxylate oxygen atoms, and the amino nitrogen can act as donor sites to chelate metal ions.

The formation of stable complexes with transition metals such as copper, molybdenum, or vanadium is plausible. scirp.org Such metal complexes often exhibit catalytic activity. For example, amino acid-metal complexes have been shown to be effective catalysts in oxidation reactions, including the epoxidation of alkenes. scirp.org A complex formed with this compound could potentially catalyze similar transformations.

Furthermore, the molecule can be used to synthesize more complex Schiff-base ligands. Condensation of the amino group with an aldehyde would yield a ligand with N and O donor atoms, capable of forming stable, often catalytically active, complexes with metals like manganese(III). nih.gov These complexes have demonstrated efficacy in catalyzing the aerobic oxidation of substrates like o-aminophenol and catechols. nih.gov The electronic properties of the ligand, modulated by the nitro and carboxylate groups, would play a crucial role in tuning the reactivity and selectivity of the metal center.

Development of Ligands for Metal-Organic Frameworks (MOFs)

This compound is a promising candidate for the design of functionalized organic linkers in Metal-Organic Frameworks (MOFs). The carboxylate group provides the primary coordination site with metal ions, while the amino and hydroxyl groups can serve as secondary binding sites, impart specific chemical properties to the MOF pores, or be used for post-synthetic modification.

Research into related ligands demonstrates the potential of these functional groups. For instance, the inclusion of an amine functional group on terephthalic acid linkers has been shown to enable the aqueous, room-temperature synthesis of MOFs, a process termed biomimetic mineralization. nih.gov This approach facilitates the encapsulation of active enzymes within the MOF structure. nih.gov Similarly, MOFs constructed from p-hydroxybenzoic acid have been synthesized and characterized, forming three-dimensional frameworks where both the carboxylic and hydroxyl groups participate in metal binding. nih.gov

The presence of multiple functional groups in this compound offers several advantages:

Enhanced Coordination: The hydroxyl and amino groups can coordinate to metal centers, potentially leading to novel secondary building units (SBUs) and framework topologies.

Tunable Pore Environment: The polar amino and nitro groups can create a specific chemical environment within the MOF pores, influencing the selective adsorption of guest molecules.

Post-Synthetic Modification: The reactive amino group provides a handle for covalently attaching other functional molecules after the MOF has been constructed, allowing for the tailoring of the framework's properties.

While direct synthesis of MOFs using this compound is an emerging area, the principles established with analogous amino- and hydroxy-functionalized linkers strongly suggest its utility in creating highly functional and adaptable porous materials. nih.govnih.gov

Organocatalytic Applications of Derivatives

The structural motifs present in this compound—specifically the amino and carboxylic acid groups—are hallmarks of amino acid-based organocatalysts. researchgate.net Derivatives of this compound, therefore, hold significant potential in asymmetric catalysis.

Organocatalysts function as small, metal-free organic molecules that can accelerate chemical reactions. researchgate.net Chiral primary amino amides, for example, which can be synthesized from amino acids, have proven to be valuable bifunctional organocatalysts. They contain a Brønsted base site (the amine) and a hydrogen-bonding Brønsted acid site, allowing them to activate substrates through both covalent and non-covalent interactions. mdpi.com These catalysts have been successfully employed in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. nih.gov

Derivatives of this compound could be designed to leverage these principles:

Bifunctional Catalysis: The amino group can form an enamine or iminium ion intermediate with a carbonyl substrate, while the nearby hydroxyl or carboxylic acid group can act as an internal acid or base to direct stereochemistry.

Hydrogen Bonding: The hydroxyl, carboxylic acid, and even the nitro group can participate in hydrogen bonding interactions with substrates, helping to orient them within the catalyst's chiral environment.

While specific organocatalytic applications of this compound derivatives are not yet extensively documented, the foundational chemistry of related compounds, such as proline and its derivatives, provides a strong rationale for their investigation in this field. nih.gov The synthesis of chiral amides or other modifications from the core structure could yield novel catalysts for important asymmetric carbon-carbon bond-forming reactions. mdpi.com

Chemosensor and Molecular Recognition Studies

The development of chemosensors, molecules designed to detect specific ions or molecules through a measurable signal like a change in color or fluorescence, is a key area of analytical chemistry. The structure of this compound, with its electron-donating (amino, hydroxyl) and electron-withdrawing (nitro, carboxyl) groups, makes it an excellent scaffold for creating chemosensors.

The sensing mechanism often relies on the interaction of the target analyte with the functional groups of the sensor molecule, leading to a change in its electronic properties and, consequently, its absorption or emission spectrum. For example, Schiff base compounds derived from the reaction of an aldehyde with an amine are widely used as chemosensors. researchgate.netnih.gov A derivative of this compound could be synthesized to incorporate such a feature.

Key aspects that make this compound suitable for chemosensor development include:

Multiple Binding Sites: The hydroxyl, amino, and carboxyl groups can act as binding sites for metal ions or anions through electrostatic interactions or hydrogen bonding.

Modulated Photophysical Properties: The interplay between the electron-donating and withdrawing groups can create intramolecular charge transfer (ICT) characteristics, which are often sensitive to the local environment. Binding of an analyte can perturb this ICT state, resulting in a clear optical signal.

Research on related structures, such as benzothiazole-based sensors, has shown that nucleophilic addition of an anion like cyanide to the sensor molecule can disrupt its electronic structure and produce a dramatic increase in fluorescence. nih.gov Similar principles could be applied to derivatives of this compound for the selective detection of various analytes.

Exploration as Biochemical Probes

The polyfunctional nature of this compound makes it a valuable tool for exploring biological systems. Its ability to interact with macromolecules like enzymes and nucleic acids allows it to function as a probe to investigate their structure, function, and inhibition mechanisms.

Mechanisms of Enzyme Interaction and Inhibition

The interaction of small molecules with enzymes is highly dependent on their structure. Studies on nitrobenzoic acid derivatives have provided specific insights into how substituents on the aromatic ring affect enzyme activity. For example, research on the enzyme 3-nitrobenzoic acid dioxygenase (MnbAB) from Comamonas sp. JS46 revealed that the presence of a hydroxyl or an amino group ortho to the nitro group tended to decrease the enzyme's activity. nih.gov

While this compound was not tested in that study, the findings for analogous compounds are informative. The study showed that MnbAB had the highest activity towards its primary substrate, 3-nitrobenzoic acid, but also showed moderate activity for other derivatives like 4-amino-3-nitrobenzoic acid. nih.gov This suggests that the specific placement and nature of substituents are critical for substrate recognition and turnover.

Table 1: Relative Activity of MnbAB Dioxygenase with Various Substituted Nitrobenzoic Acids

| Compound | Substituent Positions | Relative Activity | Reference |

| 3-Nitrobenzoic acid | 3-NO₂ | High | nih.gov |

| 4-Nitrobenzoic acid | 4-NO₂ | Moderate | nih.gov |

| 4-Amino-3-nitrobenzoic acid | 4-NH₂, 3-NO₂ | Moderate | nih.gov |

| 2-Nitrobenzoic acid | 2-NO₂ | Low | nih.gov |

| 3-Hydroxy-4-nitrobenzoic acid | 3-OH, 4-NO₂ | Moderate | nih.gov |

Furthermore, other substituted benzoic acids have been identified as enzyme inhibitors. 4-Nitrobenzoic acid is known to be a competitive inhibitor of Coenzyme Q biosynthesis by targeting the enzyme PHB-polyprenyl transferase (COQ2) in mammalian cells. researchgate.net Similarly, p-aminobenzoic acid and p-hydroxybenzoic acid have been shown to act as competitive inhibitors of jackbean urease. rsisinternational.org These examples highlight that the benzoic acid scaffold is a viable starting point for designing enzyme inhibitors, with the specific functional groups dictating the binding affinity and mechanism of action. The combination of amino, hydroxyl, and nitro groups on this compound could allow for a combination of hydrogen bonding and electrostatic interactions within an enzyme's active site, potentially leading to inhibitory activity.

Fundamental Interactions with Biological Macromolecules (e.g., DNA, proteins)

The interaction of small molecules with proteins, particularly transport proteins like serum albumin, is crucial for their bioavailability and distribution. Studies on a wide range of substituted benzoic acids have shown that their binding affinity to bovine and human serum albumin is sensitive to the nature and position of the substituents. nih.govnih.gov The electron-density distribution in the aromatic ring, influenced by electron-donating or -withdrawing groups, has a crucial influence on this binding affinity. nih.gov

This compound, with its polar functional groups, would be expected to interact with serum albumin through a combination of hydrogen bonding and electrostatic interactions. nih.govfrontiersin.org

More specific interactions with other proteins have also been documented for related compounds. For instance, p-nitrobenzoic acid has been used as a key reagent in the synthesis of inhibitors targeting the HIV-1 protease enzyme. mdpi.com The design of these inhibitors relies on maximizing hydrogen bonding and hydrophobic interactions within the enzyme's active site to limit drug resistance. mdpi.com The functional groups on this compound (hydroxyl, amino) are well-suited to form the types of hydrogen bonds that are critical for such high-affinity binding.

While direct studies on the interaction of this compound with DNA are limited, the planar aromatic structure and potential for hydrogen bonding suggest it could act as an intercalating or groove-binding agent, a property common to many nitroaromatic compounds.

Understanding Mechanisms of Microbial Growth Modulation

Nitroaromatic compounds are often subject to microbial degradation, and understanding these pathways is key to bioremediation and discovering new antimicrobial mechanisms. Bacteria have evolved specific enzymatic pathways to metabolize these compounds. nih.gov For example, the degradation of 5-nitroanthranilate (2-amino-5-nitrobenzoic acid) in Bradyrhizobium sp. JS329 is initiated by a hydrolytic deamination to produce 5-nitrosalicylic acid. frontiersin.org

The metabolic fate of this compound in microbes would likely involve similar enzymatic processes, such as deamination, denitrification, or hydroxylation, eventually leading to ring cleavage and entry into central metabolism. The presence of this compound could selectively favor the growth of microbes capable of using it as a carbon or nitrogen source.

Conversely, some phenolic acids exhibit direct antimicrobial properties. dergipark.org.tr The mechanisms of action are diverse and can include the destabilization of the bacterial cytoplasmic membrane, inhibition of extracellular enzymes, and direct alteration of microbial metabolism. mdpi.com The specific combination of functional groups on this compound could confer such antimicrobial activity, thereby modulating microbial growth by inhibiting susceptible species. The study of its effect on various bacterial and fungal strains could reveal novel mechanisms of growth inhibition.

Identification as Transformation Products in Environmental Chemistry

The compound this compound is recognized in environmental chemistry as a transformation product, emerging from the environmental degradation of other chemical substances. Its detection in environmental samples serves as an indicator of the breakdown of specific parent compounds, often pharmaceuticals, that have been introduced into ecosystems. Understanding the pathways of its formation is crucial for assessing the environmental fate and impact of the original substances.

A primary precursor to this compound is the widely used anti-inflammatory drug Mesalamine, also known as 5-aminosalicylic acid (5-ASA). fda.govnih.gov Mesalamine is extensively used in the treatment of inflammatory bowel disease, and following administration, it and its metabolites are excreted and can enter the aquatic environment through wastewater. fda.gov Studies have shown that Mesalamine is considered to be readily biodegradable; however, under specific environmental conditions, it can undergo various transformations instead of complete mineralization. fda.gov

The formation of this compound from Mesalamine is a result of nitration, a process that can occur in environments rich in nitrogen species, such as wastewater treatment plants. Wastewater often contains significant concentrations of nitrite and nitrate, which are key reactants for the nitration of aromatic compounds like phenols. nih.govepa.gov The chemical structure of Mesalamine, being a substituted phenol, makes it susceptible to electrophilic substitution by a nitro group (NO2) at the 3-position of the aromatic ring, leading to the formation of this compound. While the direct observation of this specific transformation in an environmental sample is not extensively documented in scientific literature, the reaction is chemically plausible and consistent with the known degradation pathways of pharmaceuticals in wastewater.